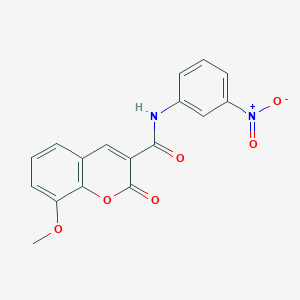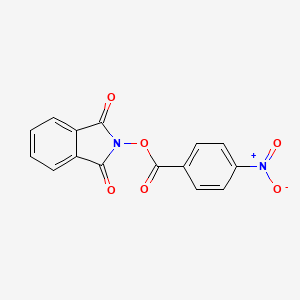
1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 4-NITROBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 4-NITROBENZOATE typically involves the reaction of phthalic anhydride with 4-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or thionyl chloride to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced process control and purification steps to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 4-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 4-NITROBENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates. It is also employed in the formulation of certain coatings, adhesives, and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, the nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL 4-NITROBENZOATE can be compared with other similar compounds, such as:
Phthalimide: A simpler analog that lacks the nitrobenzoate group. It is widely used as a precursor in organic synthesis and has applications in the production of pharmaceuticals and agrochemicals.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom. These derivatives exhibit diverse chemical and biological properties, making them useful in different research and industrial applications.
Isoindoline Derivatives: Compounds with modifications on the isoindoline ring. These derivatives are studied for their potential therapeutic activities and are used as intermediates in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific structural features, such as the presence of both the isoindoline and nitrobenzoate moieties, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-11-3-1-2-4-12(11)14(19)16(13)23-15(20)9-5-7-10(8-6-9)17(21)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUFWWOUGVITRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)
![4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE](/img/structure/B5556013.png)

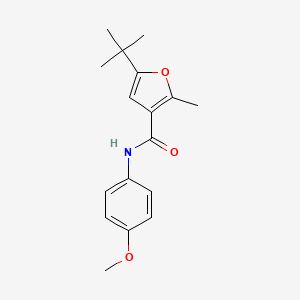
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylsulfanylbenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)
![3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B5556044.png)
![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

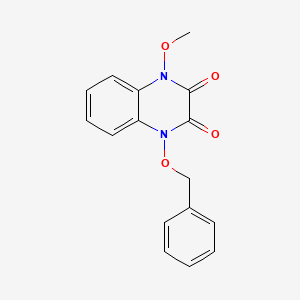
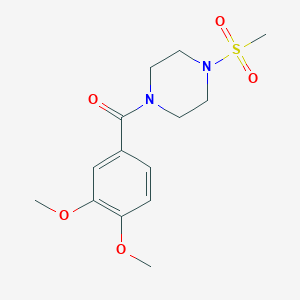
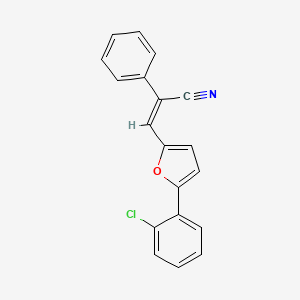
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
